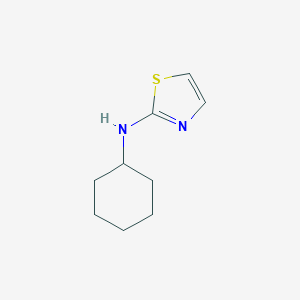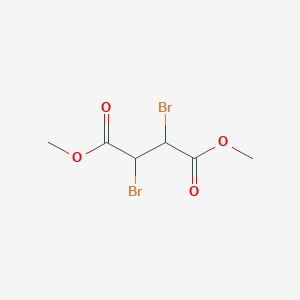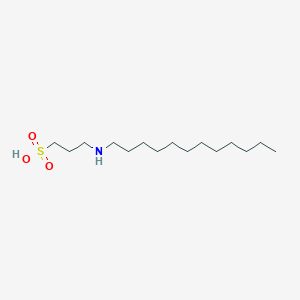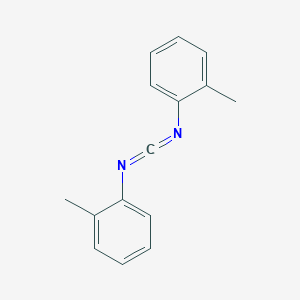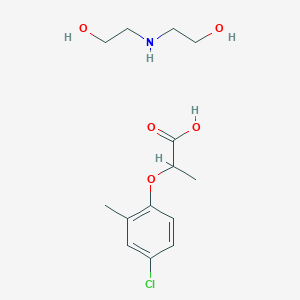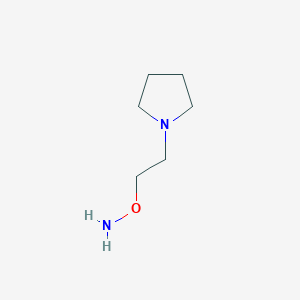
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine, also known as PEHA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine acts as a reducing agent by donating electrons to the substrate, which leads to the reduction of the substrate. This mechanism has been used in the synthesis of metal nanoparticles, where o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is used as a reducing agent to produce stable and uniform nanoparticles.
Efectos Bioquímicos Y Fisiológicos
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have antioxidant properties and can scavenge free radicals. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. In addition, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have anti-inflammatory properties and can reduce inflammation in different tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is a versatile compound that can be used in various scientific research applications. It is easy to synthesize and has a high purity, which makes it an ideal compound for lab experiments. However, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine in scientific research. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the synthesis of novel materials, such as metal-organic frameworks and coordination polymers. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can also be used in the development of new drugs for the treatment of cancer and other diseases. Furthermore, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the study of the mechanism of action of different enzymes and proteins, which can lead to the development of new therapies and treatments.
Métodos De Síntesis
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be synthesized using different methods, including the reaction of hydroxylamine with 2-pyrrolidinone or reaction of hydroxylamine with 2-pyrrolidone-5-carboxylic acid. These methods have been used to produce high yields of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine with purity greater than 95%.
Aplicaciones Científicas De Investigación
O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been used in various scientific research applications, including the synthesis of metal nanoparticles, as a reducing agent in organic synthesis, and as a ligand in coordination chemistry. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been used in the study of the mechanism of action of different enzymes and proteins.
Propiedades
Número CAS |
1123-05-3 |
|---|---|
Nombre del producto |
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
O-(2-pyrrolidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2 |
Clave InChI |
PYXHZSPWJIANNK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCON |
SMILES canónico |
C1CCN(C1)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




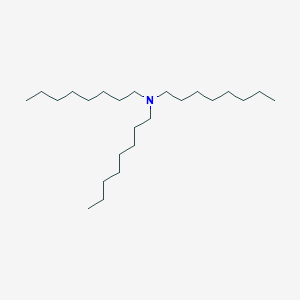
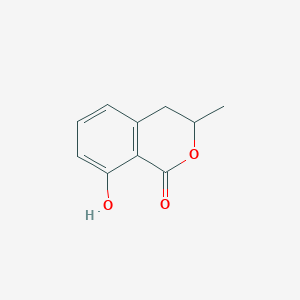


![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
